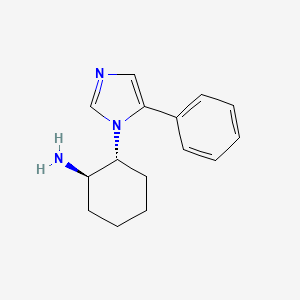
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: is a chiral compound featuring a cyclohexane ring substituted with an imidazole ring and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various methods, including hydrogenation of aromatic compounds or cyclization reactions.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexane derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of palladium or other transition metal catalysts.
Solvents: Selection of appropriate solvents such as dimethylformamide or toluene.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of imidazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
(1S,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: The enantiomer of the compound, which may have different biological activity.
2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanone: A ketone derivative with different reactivity and applications.
2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanol: An alcohol derivative with distinct chemical properties.
Uniqueness
- The (1R,2R) configuration provides specific stereochemical properties that can influence its interaction with biological targets.
- The presence of both the imidazole and phenyl groups offers unique reactivity and potential for diverse applications.
生物活性
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an imidazole moiety and a phenyl group, which contributes to its biological properties. The stereochemistry of the compound is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Its imidazole group allows for interactions with metal ions and biological macromolecules, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-436 | 8.90 | Induction of apoptosis and cell cycle arrest at G2/M phase |
| HeLa | 10.70 | Inhibition of proliferation |
| A549 | 9.62 | Increased autophagic processes |
Case Studies
A study conducted on the MDA-MB-436 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in early apoptotic cells from 0.14% to 0.27%, indicating its potential as an effective anticancer agent . Furthermore, the compound was found to enhance autophagy, which is a critical process in cancer cell death.
Safety Profile
In vitro cytotoxicity assays against normal WI-38 cells indicated that the compound possesses a favorable safety profile, with IC50 values significantly higher than those observed in cancer cells, suggesting selective toxicity towards malignant cells .
Table 2: Safety Profile Against Normal Cells
| Cell Line | IC50 (µM) |
|---|---|
| WI-38 | 70.46 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the imidazole and cyclohexane portions can significantly impact the biological activity of the compound. For instance, varying substituents on the phenyl group has been shown to alter potency against different cancer types .
属性
CAS 编号 |
873112-31-3 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1 |
InChI 键 |
BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3 |
规范 SMILES |
C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















